14-Deoxy-11,12-didehydroandrographiside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

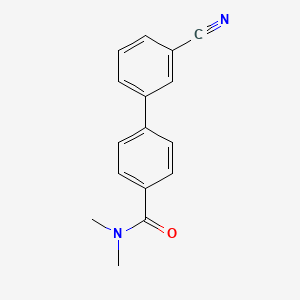

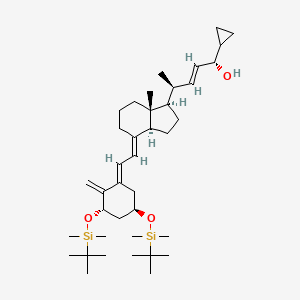

14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .

Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis

The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis

14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .Aplicaciones Científicas De Investigación

Structural Analysis : The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been analyzed, revealing that its six-membered rings are trans-fused and both are in the chair conformation, which could be significant in understanding its biological activities (Gupta et al., 1993).

Cancer Research : It has been shown to induce toxicity and non-apoptotic cell death in T-47D breast carcinoma cells by regulating genes that inhibit cell proliferation and promote cell cycle arrest (Tan et al., 2012).

Anti-biofilm Activity : This compound demonstrates significant anti-biofilm activity against Pseudomonas aeruginosa, suggesting potential for treating infections where biofilm formation is a problem (Majumdar et al., 2019).

Chemical Analysis and Quantification : Methods have been developed for the quantification of 14-deoxy-11,12-didehydroandrographolide in Andrographis paniculata using high-performance liquid chromatography (S. C et al., 2014).

COVID-19 Research : Studies have explored its binding affinity with COVID-19 related targets, indicating potential as an antiviral agent (Khanal et al., 2021).

Cardiovascular Activity : In vivo studies show that it can significantly affect mean arterial blood pressure and heart rate, suggesting potential applications in cardiovascular health (Zhang et al., 1998).

Drug Synthesis and Modification : Research has focused on synthesizing analogues of 14-deoxy-11,12-didehydroandrographolide for enhanced cytotoxicity against cancer cells, such as cholangiocarcinoma (Sombut et al., 2017).

Liver Health : Studies indicate its potential in reducing fatty liver disease and liver injury by increasing antioxidant and anti-inflammatory activities in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).

Respiratory Health : Non-cytotoxic analogues of this compound have been shown to possess anti-inflammatory effects in allergic airway inflammation, indicating potential applications in asthma treatment (Guan et al., 2011).

Endothelial Cell Research : It stimulates nitric oxide release from human endothelial cells, which is important for vascular health and may have implications for treating hypertension (Zhang & Tan, 1999).

Mecanismo De Acción

Target of Action

14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .

Mode of Action

AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .

Biochemical Pathways

AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.

Pharmacokinetics

Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets

Result of Action

AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.

Action Environment

The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell

Safety and Hazards

Direcciones Futuras

The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

14-Deoxy-11,12-didehydroandrographiside has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . The cytotoxicity of this compound was found to be reversed by glutathione (GSH) pretreatment .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells . It also reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It induces apoptosis in a concentration-dependent manner, mediated through elevated activation of caspase-3 and caspase-9 . It also decreases the GSH content in the THP-1 cancer cell line .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 varied in THP-1 cells during the time course of this compound treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .

Propiedades

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWTQBNFFGTG-XCMZMCRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)